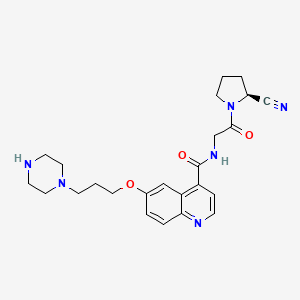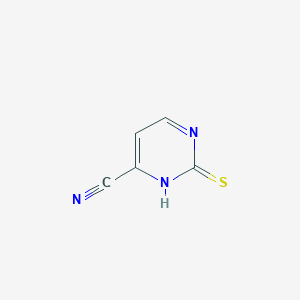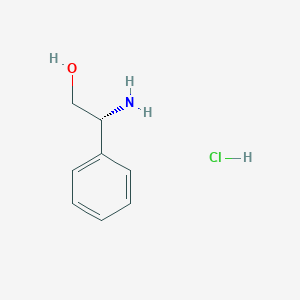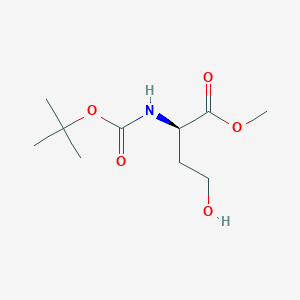
2-(1H-Imidazol-2-yl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Imidazol-2-yl)pyridin-3-amine is an organic compound that features both an imidazole and a pyridine ring. This compound is known for its white to yellow crystalline appearance and its ability to form new organic structures through reactions with other molecules. The presence of both the imidazole and pyridine rings makes it a versatile compound in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-2-yl)pyridin-3-amine typically involves a two-step reaction. Initially, pyridin-3-amine reacts with 1H-imidazole to form 2-(1H-Imidazol-1-yl)pyridine. This intermediate product then reacts with ammonia or its derivatives to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reactions are typically carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1H-Imidazol-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the imidazole and pyridine rings, which can interact with different reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .
Applications De Recherche Scientifique
2-(1H-Imidazol-2-yl)pyridin-3-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities. The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development .
Mécanisme D'action
The mechanism of action of 2-(1H-Imidazol-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the stabilization of specific protein conformations, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-(1H-Imidazol-2-yl)pyridin-3-amine include 2-(2-Pyridyl)imidazole, 2-(2-Hydroxyphenyl)-1H-benzimidazole, and 2,2’-Bis(4,5-dimethylimidazole). These compounds share structural similarities, such as the presence of imidazole or pyridine rings .
Uniqueness: What sets this compound apart is its unique combination of both imidazole and pyridine rings, which provides a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with a broader spectrum of biological targets compared to its analogs .
Propriétés
Numéro CAS |
88128-92-1 |
|---|---|
Formule moléculaire |
C8H8N4 |
Poids moléculaire |
160.18 g/mol |
Nom IUPAC |
2-(1H-imidazol-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C8H8N4/c9-6-2-1-3-10-7(6)8-11-4-5-12-8/h1-5H,9H2,(H,11,12) |
Clé InChI |
KDYLOHVDSNERFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C2=NC=CN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(3-Phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15219244.png)
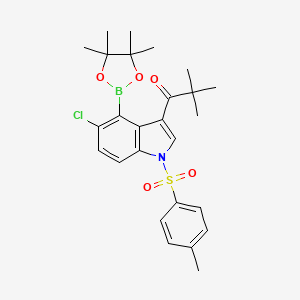
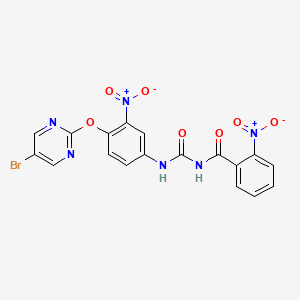
![[(1S)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B15219260.png)
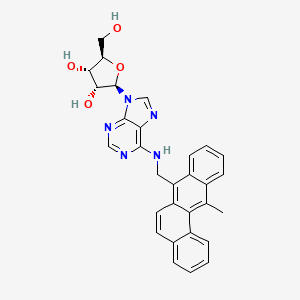
![3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one](/img/structure/B15219292.png)
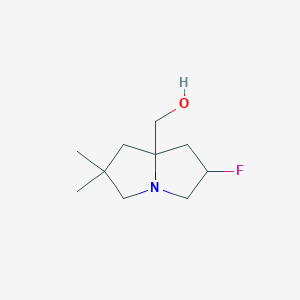


![Spiro[cyclopropane-1,6'-thieno[2,3-c]pyrrol]-4'(5'H)-one](/img/structure/B15219322.png)
